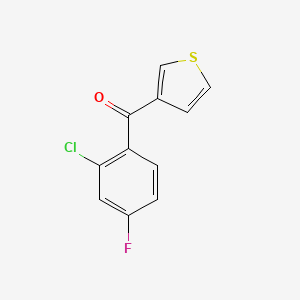

3-(2-Chloro-4-fluorobenzoyl)thiophene

Description

3-(2-Chloro-4-fluorobenzoyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a 2-chloro-4-fluorobenzoyl group. This structure combines the electron-rich thiophene moiety with halogenated aromatic substituents, which are known to influence reactivity, stability, and biological activity. For instance, structurally similar compounds exhibit antitumor, antibacterial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFOS/c12-10-5-8(13)1-2-9(10)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVOXBMRINTMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641851 | |

| Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-41-0 | |

| Record name | (2-Chloro-4-fluorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 2-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorobenzoyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl group.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Lewis Acids: Used in Friedel-Crafts acylation.

Palladium Catalysts: Employed in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted thiophenes, while oxidation and reduction can lead to different thiophene derivatives .

Scientific Research Applications

Chemistry

3-(2-Chloro-4-fluorobenzoyl)thiophene serves as a building block in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its electrophilic properties, facilitating the formation of new carbon-carbon bonds.

Biology

The compound has been investigated for its bioactive properties, including:

- Antimicrobial Activity : Exhibits effectiveness against various pathogens. Studies indicate minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : In vitro studies demonstrate its ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for modulating inflammatory responses.

- Anticancer Properties : Research shows cytotoxic effects against several cancer cell lines, with IC50 values between 5 µM and 15 µM, suggesting its promise as an anticancer agent.

Medicine

The compound is being explored for drug development, particularly targeting specific biological pathways involved in disease mechanisms. Its potential applications include:

- Treatment of Infections : Demonstrated efficacy against Mycobacterium tuberculosis, with MIC values between 16 µg/mL and 64 µg/mL.

- Cancer Therapy : Investigated for its ability to inhibit cell proliferation and induce apoptosis in various cancer types.

Antimicrobial Activity Study

A study highlighted the compound's effectiveness against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated significant inhibitory effects, supporting its development as a novel antimicrobial agent.

Anti-inflammatory Mechanism Investigation

In vitro experiments showed that treatment with this compound significantly reduced pro-inflammatory cytokines. This suggests that the compound may be useful in developing therapies for inflammatory diseases.

Anticancer Activity Analysis

Research involving various cancer cell lines demonstrated that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through mitochondrial pathways. These findings underline its potential application in cancer therapeutics.

Summary of Biological Activities

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | 32–128 µg/mL |

| Anti-inflammatory | Reduced nitric oxide production in macrophages | Not specified |

| Anticancer | Cytotoxicity in cancer cell lines | IC50: 5–15 µM |

| Antitubercular | Inhibitory effect on Mycobacterium tuberculosis | MIC: 16–64 µg/mL |

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .

Comparison with Similar Compounds

Thiophene Derivatives with Halogenated Substituents

2-[Chloro(phenyl)methyl]thiophene (3a) and 3-(2-chloro-2-phenylethyl)thiophene (3b)

These derivatives () share a thiophene core with chloro and phenyl substituents. Unlike 3-(2-Chloro-4-fluorobenzoyl)thiophene, which has a benzoyl group, these compounds feature alkyl or benzyl halides. This difference reduces their molecular weight (e.g., 3a: ~212.7 g/mol vs. ~250.65 g/mol for a benzoic acid analog in ) and alters electronic properties. The antibacterial activity of these compounds highlights the role of halogen placement in bioactivity .- Poly[3-(6-chlorohexyl)thiophene] and Poly[3-(6-bromohexyl)thiophene] These polymers () demonstrate how halogen substituents (Cl vs. Br) on alkyl chains affect regioregularity and molar mass.

Benzoyl-Substituted Heterocycles

1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21)

This urea derivative () shares the 2-chloro-4-fluorobenzoyl group with the target compound. The substitution of urea instead of thiophene results in distinct hydrogen-bonding capabilities, enhancing its enzyme inhibition (glycogen phosphorylase) via allosteric binding. This suggests that the benzoyl group alone is insufficient for activity; the attached heterocycle plays a critical role .- 2-[3-(2-Chloro-4-fluorobenzoyl)ureido]phenoxyacetic Acid From , this compound exhibits a 11–548× higher pharmacological effect than analogs, attributed to the 2-chloro-4-fluorobenzoyl group’s electronic effects and spatial arrangement. The acetic acid side chain further enhances solubility and target interaction, a feature absent in this compound .

Pyrazole and Thiazole Analogs

- Thiophene-Pyrazole Hybrids () Compounds like 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile demonstrate superior antitumor activity (IC₅₀ < 1 µM against MCF-7 and NCI-H460 cell lines). The pyrazole-thiophene combination introduces multiple hydrogen-bonding sites, contrasting with the benzoyl-thiophene structure’s planar aromatic system .

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

This thiazole derivative () features chlorophenyl and fluorophenyl groups. X-ray data reveal a twisted conformation due to steric effects, whereas the benzoyl-thiophene structure likely adopts a more planar geometry, affecting π-π stacking and bioavailability .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : The 2-chloro-4-fluorobenzoyl group enhances pharmacological activity by introducing electron-withdrawing halogens, improving binding to hydrophobic enzyme pockets .

- Heterocycle Role : Thiophene’s conjugated system favors charge transport in materials, while pyrazole or urea moieties enhance hydrogen bonding in bioactive compounds .

- Structural Flexibility : Alkyl halide substituents (e.g., chlorohexyl) increase polymer solubility but reduce crystallinity compared to aromatic benzoyl groups .

Biological Activity

3-(2-Chloro-4-fluorobenzoyl)thiophene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H7ClFOS

- Molecular Weight : 252.69 g/mol

Synthesis

The synthesis of this compound typically involves the acylation of thiophene with 2-chloro-4-fluorobenzoyl chloride. The reaction can be carried out under standard conditions using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study utilizing molecular docking and biological evaluation found that derivatives containing thiophene rings showed promising activity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 12.5 | Induction of apoptosis |

| Similar Thiophene Derivative | A549 | 15.0 | Inhibition of cell proliferation |

The anticancer activity of this compound is believed to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. The compound's ability to interact with cellular membranes and proteins further enhances its cytotoxic effects .

Case Studies

- In Vitro Studies : A study reported that this compound demonstrated a dose-dependent reduction in cell viability in MCF7 cells after 24 hours of exposure. The compound was found to induce apoptosis through the activation of caspase pathways .

- Combination Therapy : Another investigation explored the efficacy of this compound in combination with doxorubicin, a common chemotherapeutic agent. Results showed that the combination significantly reduced MCF7 cell viability while decreasing toxicity towards normal cells, indicating a potential for synergistic effects in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.